![molecular formula C17H14N4O3 B2571028 7-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide CAS No. 1797978-38-1](/img/structure/B2571028.png)

7-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a large family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted a lot of attention in material science due to their significant photophysical properties .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .

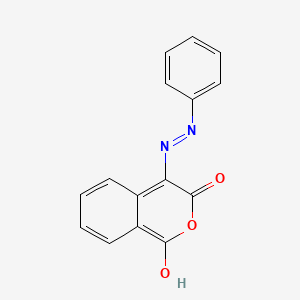

Molecular Structure Analysis

The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .

Chemical Reactions Analysis

The chemical reactions of Pyrazolo[1,5-a]pyrimidine derivatives are diverse and depend on the specific substituents present on the molecule . The presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .

Applications De Recherche Scientifique

Regioselective Synthesis and Chemical Properties

The compound is involved in the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives, showcasing its utility in creating structurally diverse molecules. A study by Drev et al. (2014) elaborates on the synthesis of 1- and 4-substituted derivatives through a process that highlights the compound's role in generating varied molecular architectures for potential therapeutic applications (Drev et al., 2014).

Antimicrobial and Antitumor Activities

Several research efforts have been focused on synthesizing novel derivatives of pyrazolo[1,5-a]pyrimidine and exploring their biological activities. For instance, a study highlighted the synthesis of benzodifuranyl, 1,3,5-triazines, and oxadiazepines derived from similar structures, demonstrating significant anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). Moreover, these compounds exhibited high COX-2 inhibitory activity, showing potential as therapeutic agents.

Antiviral Properties

The synthesis of pyrazolo[3,4-d]pyrimidine ribonucleosides and their evaluation for biological activities have been reported, with certain derivatives showing significant antiviral and antitumor activities. This research underscores the compound's potential as a building block for developing new drugs with antiviral properties (Petrie et al., 1985).

Enaminones as Building Blocks

The use of enaminones for synthesizing substituted pyrazoles with notable antitumor and antimicrobial activities presents another application. This demonstrates the versatility of the compound in contributing to the discovery of new therapeutic agents with diverse biological activities (Riyadh, 2011).

Radiolabeled Derivatives for Tumor Imaging

The development of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging using positron emission tomography (PET) highlights its application in diagnostic medicine. This research provides insights into the modification of the compound to improve its biological uptake and imaging capabilities for cancer diagnostics (Xu et al., 2012).

Safety and Hazards

Orientations Futures

The future directions of research on “7-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide” and related compounds could involve further exploration of their potential applications in medicinal chemistry and material science . There could also be further investigation into their synthesis pathways and the effects of different substituents on their properties .

Mécanisme D'action

Target of Action

Similar compounds with a pyrazolo[1,5-a]pyrimidine core have been reported to have significant impact in medicinal chemistry, including anticancer potential and enzymatic inhibitory activity .

Mode of Action

Related compounds with a pyrazolo[1,5-a]pyrimidine core have been reported to exhibit enzymatic inhibitory activity . This suggests that 7-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide may interact with its targets by inhibiting their enzymatic activity, leading to changes in cellular processes.

Biochemical Pathways

Compounds with a similar pyrazolo[1,5-a]pyrimidine core have been associated with anticancer potential , suggesting that they may affect pathways related to cell proliferation and survival.

Result of Action

Compounds with a similar pyrazolo[1,5-a]pyrimidine core have been associated with anticancer potential , suggesting that they may induce cell death or inhibit cell proliferation in cancer cells.

Propriétés

IUPAC Name |

7-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3/c1-10-6-15-18-8-12(9-21(15)20-10)19-17(22)14-7-11-4-3-5-13(23-2)16(11)24-14/h3-9H,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEBWICNTWOWLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-3-[[1-[(3-fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2570945.png)

![N-(4-{4-[(dimethylamino)methyl]piperidin-1-yl}phenyl)-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2570949.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2570951.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2570952.png)

acetic acid methyl ester](/img/structure/B2570959.png)

![Ethyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2570961.png)

![N-[4-[4-Chloro-2,5-dioxo-1-[4-(trifluoromethyl)phenyl]pyrrol-3-yl]phenyl]acetamide](/img/structure/B2570962.png)

![7-(4-ethoxyphenyl)-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2570964.png)